![molecular formula C21H19F3N4O5S2 B2402359 3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-23-3](/img/structure/B2402359.png)

3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

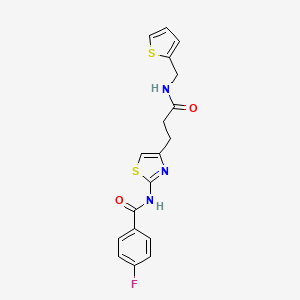

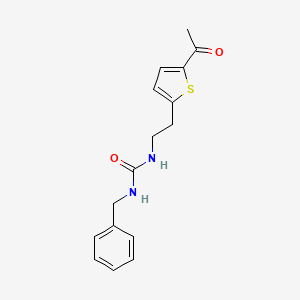

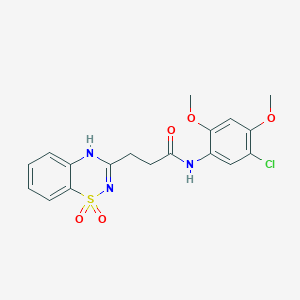

The compound “3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a thiadiazole group, and a trifluoromethyl group .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various reagents. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups contributing to its overall shape and properties. The trimethoxybenzamide group, the thiadiazole group, and the trifluoromethyl group all contribute to the overall structure .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its various functional groups. The benzamide and thiadiazole groups, for example, could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially influence the compound’s polarity and solubility .科学的研究の応用

- Studies have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to interfere with cell proliferation and induce apoptosis (programmed cell death) has been a focus of interest .

- Researchers have explored its impact on inflammatory pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which regulates immune responses. The compound’s potential to modulate inflammation may have therapeutic implications .

- Investigations have assessed the antioxidant capacity of this compound. Its ability to scavenge free radicals and protect cells from oxidative damage has been studied .

- Studies in animal models and cell cultures have investigated its impact on neuronal survival, synaptic function, and oxidative stress in the brain .

- Researchers have tested its activity against various pathogens, including bacteria and fungi. Understanding its mechanism of action and specificity is crucial for developing new antimicrobial agents .

- By synthesizing analogs and assessing their properties, researchers aim to identify key functional groups responsible for the observed effects. Such insights can guide drug design and optimization .

Anticancer Properties

Anti-Inflammatory Activity

Antioxidant Properties

Neuroprotective Effects

Antibacterial and Antifungal Activity

Structure-Activity Relationship (SAR) Studies

作用機序

Target of Action

Compounds containing the3,4,5-trimethoxyphenyl (TMP) group, which is a part of the structure of this compound, have been known to target various proteins and enzymes . These include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been known to inhibit their targets, leading to various biochemical changes . For instance, TMP-bearing compounds can inhibit tubulin polymerization, which is crucial for cell division .

Biochemical Pathways

Tmp-bearing compounds have been known to affect various biochemical pathways due to their interaction with multiple targets . For instance, inhibition of tubulin can affect cell division, while inhibition of Hsp90 can affect protein folding .

Result of Action

Tmp-bearing compounds have been known to exhibit diverse bioactivity effects . For instance, they have displayed notable anti-cancer effects by effectively inhibiting their targets .

特性

IUPAC Name |

3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O5S2/c1-31-14-8-11(9-15(32-2)17(14)33-3)18(30)26-19-27-28-20(35-19)34-10-16(29)25-13-7-5-4-6-12(13)21(22,23)24/h4-9H,10H2,1-3H3,(H,25,29)(H,26,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKMZQFDIMPHMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide](/img/structure/B2402277.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402281.png)

![furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2402283.png)

![3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one](/img/structure/B2402286.png)

![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2402289.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide](/img/structure/B2402290.png)

![Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2402296.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2402297.png)